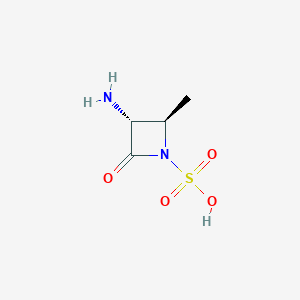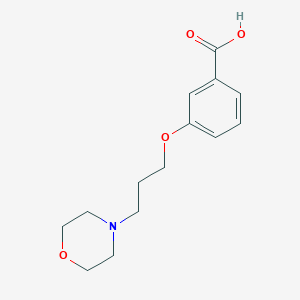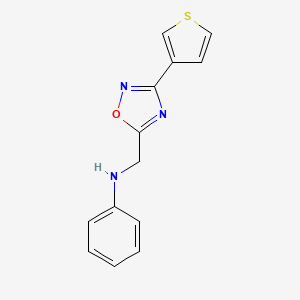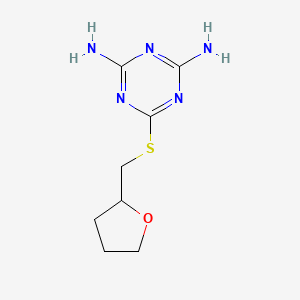
6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that contains a triazine ring substituted with a tetrahydrofuran-2-ylmethylthio group and two amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with tetrahydrofuran-2-ylmethylthiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is usually performed in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrofuran-2-ylmethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: N-alkyl or N-acyl derivatives of the triazine ring.
Applications De Recherche Scientifique
6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of novel polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diamine: Contains a tetrahydrofuran-2-ylmethylthio group and two amino groups.
6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-diol: Contains a tetrahydrofuran-2-ylmethylthio group and two hydroxyl groups.
6-(((Tetrahydrofuran-2-yl)methyl)thio)-1,3,5-triazine-2,4-dione: Contains a tetrahydrofuran-2-ylmethylthio group and two carbonyl groups.
Uniqueness
The presence of the tetrahydrofuran-2-ylmethylthio group in this compound imparts unique chemical and biological properties to the compound. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.
Propriétés
Formule moléculaire |
C8H13N5OS |
|---|---|
Poids moléculaire |
227.29 g/mol |
Nom IUPAC |
6-(oxolan-2-ylmethylsulfanyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H13N5OS/c9-6-11-7(10)13-8(12-6)15-4-5-2-1-3-14-5/h5H,1-4H2,(H4,9,10,11,12,13) |
Clé InChI |
KENMOHWSKRMURY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CSC2=NC(=NC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


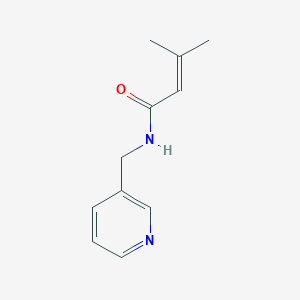

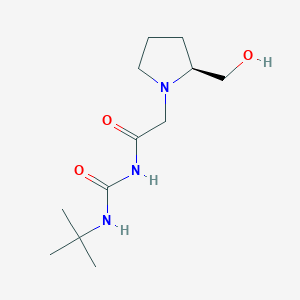
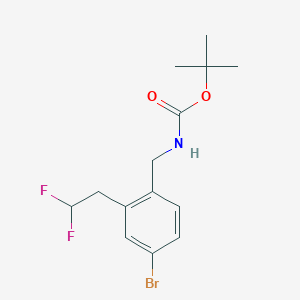
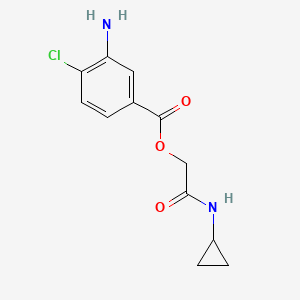

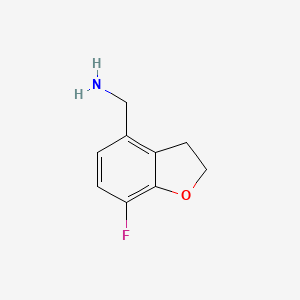
![2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B14906969.png)


